molecular formula C₁₀H₁₄O B1141765 2,5,7-Octatrien-4-one, 2,6-dimethyl- CAS No. 33746-72-4

2,5,7-Octatrien-4-one, 2,6-dimethyl-

Cat. No. B1141765
CAS RN: 33746-72-4
M. Wt: 150.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-Octatrien-4-one, 2,6-dimethyl- is a natural product found in Tagetes minuta with data available.

Scientific Research Applications

Catalyst Development

A significant application of compounds related to 2,5,7-Octatrien-4-one, 2,6-dimethyl- is in catalyst development. For instance, Harkal et al. (2005) developed a highly selective and efficient catalyst for 1,3-butadiene dimerization, which gives 1,3,7-octatriene as a product. This transformation achieved unprecedented catalyst efficiency, highlighting the relevance of such compounds in catalytic processes (Harkal et al., 2005).

Food Flavoring Evaluation

The compound has been studied in the context of food flavorings. In 2013, the EFSA Panel on Food Contact Materials evaluated 2,6-dimethyl-2,5,7-octatriene-1-ol acetate and related substances for genotoxicity, concluding that they do not raise concerns in this respect (EFSA Publication, 2013).

Natural Product Synthesis

In the field of natural product synthesis, compounds structurally similar to 2,5,7-Octatrien-4-one, 2,6-dimethyl- have been synthesized and studied. For example, Wen et al. (2011) discussed a new synthesis method for a key intermediate in carotenoids synthesis, demonstrating the utility of similar structures in synthetic chemistry (Wen et al., 2011).

Organotitanium Chemistry

In organotitanium chemistry, the effects of substituents on the dimerization of isoprene catalyzed by titanium complexes have been studied, with compounds like 2,6-dimethyl-1-trans-3,6-octatriene being focal points of these investigations (Yong et al., 2002).

Corrosion Inhibition

Chafiq et al. (2020) investigated spirocyclopropane derivatives, including compounds similar to 2,5,7-Octatrien-4-one, 2,6-dimethyl-, for the protection of mild steel in acidic conditions. Their findings contribute to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Medicinal Chemistry

In medicinal chemistry, analogues of 7,8-dihydroretinoic acid have been designed and synthesized, with some of these analogues, such as 7-oxa-7,8-dihydro-RAs, showing potential in inhibiting skin papillomas. This illustrates the application of structurally related compounds in developing therapeutic agents (Shealy et al., 2003).

Combustion Chemistry

Sarathy et al. (2014) conducted a comprehensive study on the combustion chemistry of 2,5-dimethylhexane, a compound structurally related to 2,5,7-Octatrien-4-one, 2,6-dimethyl-, to understand the combustion characteristics of hydrocarbon fuels containing similar structures (Sarathy et al., 2014).

properties

CAS RN

33746-72-4

Product Name

2,5,7-Octatrien-4-one, 2,6-dimethyl-

Molecular Formula

C₁₀H₁₄O

Molecular Weight

150.22

IUPAC Name

2,6-dimethylocta-2,5,7-trien-4-one

InChI

InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3

SMILES

CC(=CC(=O)C=C(C)C=C)C

synonyms

(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one;  (E)-Tagetenone;  trans-Ocimenone;  trans-Tagetenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7-Octatrien-4-one, 2,6-dimethyl-
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